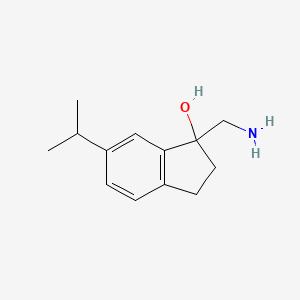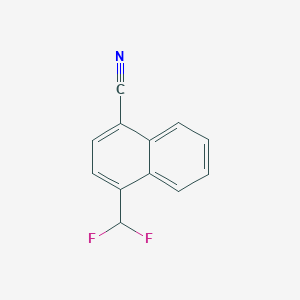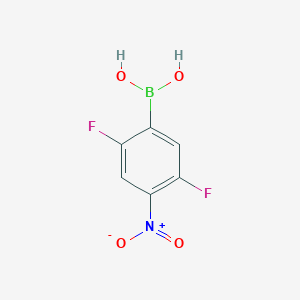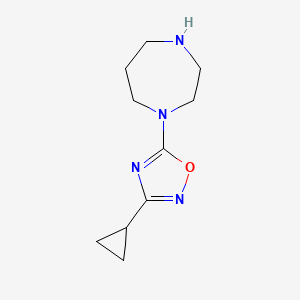
2-Acetylcoumaricacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylcoumaricacid: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcoumaricacid typically involves the reaction of coumarin with acetylating agents. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives. For this compound, specific acetylating agents and conditions are used to introduce the acetyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: 2-Acetylcoumaricacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: 2-Acetylcoumaricacid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticoagulant, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.
作用機序
The mechanism of action of 2-Acetylcoumaricacid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process.
類似化合物との比較
Coumarin: The parent compound, known for its fragrant properties and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
Uniqueness: 2-Acetylcoumaricacid is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification allows for different interactions with molecular targets compared to other coumarin derivatives, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
(E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10-6-9(13)4-2-8(10)3-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-3+ |
InChIキー |
QFOIHTLFHQPTEQ-HWKANZROSA-N |
異性体SMILES |
CC(=O)C1=C(C=CC(=C1)O)/C=C/C(=O)O |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


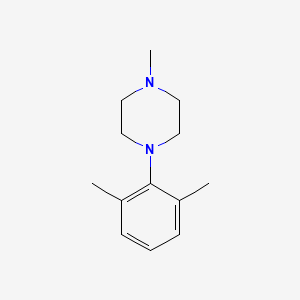

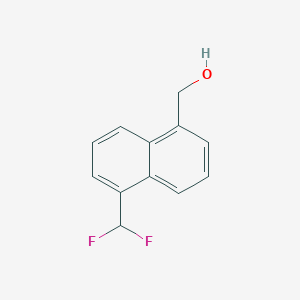
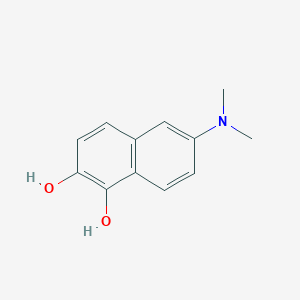

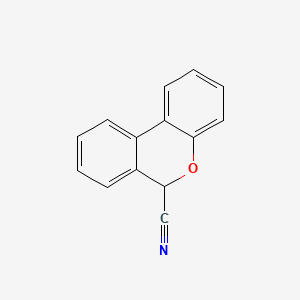

![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
